(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its piperidine ring, which is substituted with a hydroxyl group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid typically involves the protection of the amine group of piperidine, followed by selective hydroxylation and carboxylation. One common method includes:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form Boc-piperidine.
Hydroxylation: The protected piperidine undergoes hydroxylation at the 4-position using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carboxylation: The hydroxylated intermediate is then carboxylated at the 3-position using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: Ketone derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on its specific structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure due to the presence of the tert-butoxycarbonyl group.
Piperidine derivatives: Compounds with modifications on the piperidine ring, such as hydroxylation or carboxylation at different positions.
Uniqueness
(3S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
(3S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSQXSHAOWJQY-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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